molecular formula C16H20ClN5 B2894131 4-Chloro-6-[4-(2,3-dimethylphenyl)piperazino]-2-pyrimidinamine CAS No. 339016-04-5

4-Chloro-6-[4-(2,3-dimethylphenyl)piperazino]-2-pyrimidinamine

Cat. No. B2894131
CAS RN: 339016-04-5
M. Wt: 317.82
InChI Key: KKYGJFWPNLEGLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Chloro-6-[4-(2,3-dimethylphenyl)piperazino]-2-pyrimidinamine” is a chemical compound with the molecular formula C16H20ClN5 . It is used in pharmaceutical testing .


Synthesis Analysis

The synthesis of piperazine derivatives, which are part of the structure of this compound, has been the subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “4-Chloro-6-[4-(2,3-dimethylphenyl)piperazino]-2-pyrimidinamine” consists of a pyrimidine ring substituted with a chlorine atom and a piperazine ring. The piperazine ring is further substituted with a 2,3-dimethylphenyl group .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 317.816 and a density of 1.3±0.1 g/cm3 . The boiling point is 575.4±60.0 °C at 760 mmHg .

Scientific Research Applications

Synthesis and Anticancer Properties

Research into the synthesis of pyrimidinamine derivatives, including compounds similar to 4-Chloro-6-[4-(2,3-dimethylphenyl)piperazino]-2-pyrimidinamine, has shown promising antiproliferative activity against human cancer cell lines. A study by Mallesha et al. (2012) reported the synthesis of a series of pyrimidinamine derivatives that exhibited significant antiproliferative effects, highlighting the potential of these compounds as anticancer agents (Mallesha, L., Mohana, K., Veeresh, B., Alvala, R., & Mallika, A. (2012). Synthesis and In Vitro antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines. Archives of Pharmacal Research).

Multifunctional Antioxidants

Compounds structurally related to 4-Chloro-6-[4-(2,3-dimethylphenyl)piperazino]-2-pyrimidinamine have been evaluated for their potential as multifunctional antioxidants in the treatment of age-related diseases. Jin et al. (2010) synthesized analogues demonstrating protective effects against cell viability and glutathione levels reduction induced by oxidative stress, suggesting their applicability in preventing diseases like cataracts, macular degeneration, and Alzheimer's dementia (Jin, H., Randazzo, J., Zhang, P., & Kador, P. (2010). Multifunctional antioxidants for the treatment of age-related diseases. Journal of Medicinal Chemistry).

Antimicrobial Activity

The synthesis of novel uracil derivatives closely related to 4-Chloro-6-[4-(2,3-dimethylphenyl)piperazino]-2-pyrimidinamine has been reported to show antimicrobial activity. Al-Turkistani et al. (2011) discussed the preparation and in vitro activities of these compounds against a variety of bacteria and fungi, with some derivatives demonstrating potent broad-spectrum antibacterial activity, indicating their potential for developing new antimicrobial agents (Al-Turkistani, A. A., Al-Deeb, O., El‐Brollosy, N. R., & El-Emam, A. (2011). Synthesis and Antimicrobial Activity of Some Novel 5-Alkyl-6-Substituted Uracils and Related Derivatives. Molecules).

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-6-[4-(2,3-dimethylphenyl)piperazino]-2-pyrimidinamine . These factors can include pH, temperature, presence of other molecules, and the specific characteristics of the biological environment where the compound exerts its effects.

properties

IUPAC Name

4-chloro-6-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN5/c1-11-4-3-5-13(12(11)2)21-6-8-22(9-7-21)15-10-14(17)19-16(18)20-15/h3-5,10H,6-9H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKYGJFWPNLEGLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C3=CC(=NC(=N3)N)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-[4-(2,3-dimethylphenyl)piperazino]-2-pyrimidinamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.